molecular formula C17H21NO4 B8776721 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, phenylmethyl ester

3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, phenylmethyl ester

Cat. No. B8776721
M. Wt: 303.35 g/mol
InChI Key: UJQQMJVKYHCRTP-UHFFFAOYSA-N
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Patent
US06627634B2

Procedure details

2-oxo-3-oxa-9-azaspiro[5.5]undecane is prepared by catalytic hydrogenation of 9-benzyloxycarbonyl-2-oxo-3-oxa-9-azaspiro[5.5]undecane in ethanol in the presence of palladium on activated carbon (10% Pd) (the product must be reacted further immediately after careful evaporation). Mass spectrum (ESI+): m/z 170 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:22][CH2:21][C:14]2([CH2:19][C:18](=[O:20])[O:17][CH2:16][CH2:15]2)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>C(O)C.[Pd]>[O:20]=[C:18]1[O:17][CH2:16][CH2:15][C:14]2([CH2:21][CH2:22][NH:11][CH2:12][CH2:13]2)[CH2:19]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC2(CCOC(C2)=O)CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
must be reacted further immediately
CUSTOM
Type
CUSTOM
Details
after careful evaporation)

Outcomes

Product
Name
Type
product
Smiles
O=C1CC2(CCO1)CCNCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.